molecular formula C14H19O2- B14763075 8-Phenyloctanoate

8-Phenyloctanoate

Cat. No.: B14763075
M. Wt: 219.30 g/mol
InChI Key: VZECIAZMSHBQOC-UHFFFAOYSA-M
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Description

8-Phenyloctanoate is an organic compound with the chemical formula C14H18O2. It is a derivative of octanoic acid, where a phenyl group is attached to the eighth carbon of the octanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Phenyloctanoate can be synthesized through the oxidation of N-octyl aldehyde. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions . Another method involves the thiol–ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves bulk solutions of sodium this compound. This is achieved by dispersing the acid in deuterated water (D2O) and adding sodium deuteroxide (NaOD) dropwise until complete dissolution. The final pH is adjusted to prevent hydrolysis of the carboxylate surfactant .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyloctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 8-Phenyloctanoate involves its interaction with various molecular targets and pathways. For instance, in the context of antiviral peptides, the compound’s lipidated analogues show potent inhibition of Hepatitis B virus by binding to the Sodium Taurocholate Co-Transporting Polypeptide (NTCP) receptor on hepatocytes . This interaction blocks the entry pathway of the virus, preventing infection.

Comparison with Similar Compounds

  • 6-Phenylhexanoic Acid
  • 7-Phenylheptanoic Acid
  • 3-Hydroxy-8-Phenyloctanoate

Comparison: 8-Phenyloctanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to 6-Phenylhexanoic Acid and 7-Phenylheptanoic Acid, this compound has a longer carbon chain, which can influence its micellization behavior and interaction with other molecules . Additionally, its lipidated analogues have shown higher binding effectiveness in antiviral studies .

Properties

Molecular Formula

C14H19O2-

Molecular Weight

219.30 g/mol

IUPAC Name

8-phenyloctanoate

InChI

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)/p-1

InChI Key

VZECIAZMSHBQOC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCC(=O)[O-]

Origin of Product

United States

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